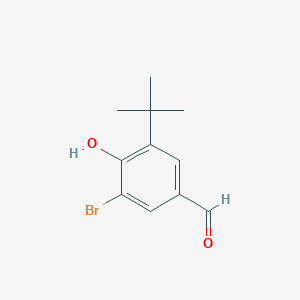

3-溴-5-叔丁基-4-羟基苯甲醛

描述

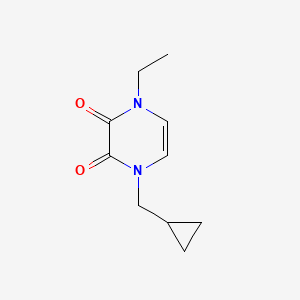

3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde is a brominated aromatic aldehyde with tert-butyl and hydroxy substituents. It is related to compounds that have been synthesized for various applications, including the development of antiarthritic drugs and the synthesis of lipoxin analogues . The presence of bromine and hydroxy groups on the benzaldehyde core structure makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of tert-butyl-hydroxylated benzaldehydes has been achieved through a short synthesis route starting from 2-tert-butyl-p-cresol, using the HBr-DMSO system as an effective oxidant. This method provides an overall yield of 45% for the four-step process, which is significant for the synthesis of complex molecules like the antiarthritic drug candidate S-2474 . Additionally, palladium-catalyzed Heck-type coupling reactions have been employed to synthesize dihydroxyalkenyl benzaldehydes, which are precursors to lipoxin analogues .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes can be complex, with the possibility of forming different isomers during the bromination process. For instance, bromination of 3-hydroxybenzaldehyde can yield both 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, with the latter being confirmed by X-ray crystallographic analysis . A new polymorph of 2-bromo-5-hydroxybenzaldehyde has also been reported, which features significant deviation of the bromine atom from the plane of the benzene ring and a twisted aldehyde group .

Chemical Reactions Analysis

Brominated benzaldehydes can undergo various chemical reactions due to their functional groups. For example, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized from a related benzaldehyde compound through oxidation with Jones reagent . The bromination of hydroxybenzaldehydes has been investigated, leading to the synthesis of compounds like 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde under optimized conditions . The electrochemical oxidation of related compounds, such as 4-tert-butylcatechol and 3,4-dihydroxybenzaldehyde, has been studied, revealing reactions like methoxylation and dimerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde are influenced by its functional groups. The presence of the tert-butyl group can increase steric hindrance, affecting reactivity and solubility. The bromine atom is a reactive site for further chemical reactions, such as Suzuki-type coupling, which is facilitated by the introduction of a halogen . The hydroxy group contributes to the compound's ability to form hydrogen bonds, which can affect its melting point, boiling point, and solubility in various solvents.

科学研究应用

合成方法

合成方法:研究表明,3-叔丁基-2-羟基苯甲醛可以通过甲醇中的2-(叔丁基)苯酚、镁屑和多聚甲醛进行甲酰化来合成。然后,在以乙醇为溶剂、特定的温度和反应时间设置的最佳条件下,由溴和3-叔丁基-2-羟基苯甲醛合成5-溴-3-叔丁基-2-羟基苯甲醛(杜龙超, 2013)。

有机合成中的催化应用:该化合物用于铃木交叉偶联反应,由各种钯配合物催化,以合成3-叔丁基-2-羟基-5-(吡啶-4-基)苯甲醛。该工艺探索了不同的催化剂、碱和溶剂,获得了高产率和易于分离的产品(王碧玉 等,2014)。

气相色谱分析:气相色谱法已被用于3-溴-4-羟基苯甲醛的分离和测定,证明了该方法的简单性、快速性、准确性和精密度(施杰, 2000)。

化学性质和反应

溴化过程和衍生物形成:与一些文献报道相反,3-羟基苯甲醛的溴化可以产生2-溴-5-羟基苯甲醛和2-溴-3-羟基苯甲醛。这一结果为类似化合物的溴化过程提供了见解(W. V. Otterlo 等,2004)。

在配位化学中的应用:该化合物用于合成具有硫醚取代的萨尔森和萨尔氰衍生物的新型铜(II)配合物。这些配合物显示出独特的伏安配体氧化,表明在电化学过程中具有潜在的应用(I. Sylvestre 等,2005)。

在纳米催化中的应用:已经合成了衍生自5-溴-2-羟基苯甲醛的席夫碱配体,并将其用于制备二氧钼(VI)配合物。当这种配合物吸附在二氧化硅包覆的磁铁矿纳米颗粒上时,会形成一种环保、高效且可循环利用的纳米催化剂,用于烯烃的氧化(S. Rayati 等,2013)。

安全和危害

作用机制

Target of Action

It’s known that similar compounds can interact with various biological targets, such as enzymes or receptors, and modulate their activity .

Mode of Action

It’s known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including free radical reactions . These reactions can lead to changes in cellular processes and potentially affect downstream pathways .

Result of Action

It’s known that the derivatives of similar compounds possess equipotent anti-inflammatory activities to indomethacin , suggesting potential anti-inflammatory effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .

属性

IUPAC Name |

3-bromo-5-tert-butyl-4-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)5-9(12)10(8)14/h4-6,14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZBIKFXFGEUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)C=O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)

![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)

![3-{3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine-7-carbonyl}-5-methyl-1,2-thiazole](/img/structure/B2506343.png)

![N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2506347.png)

![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)